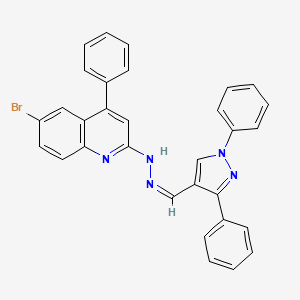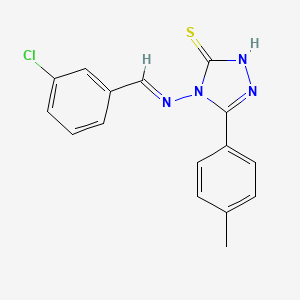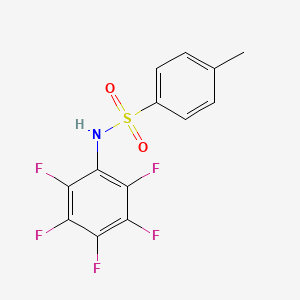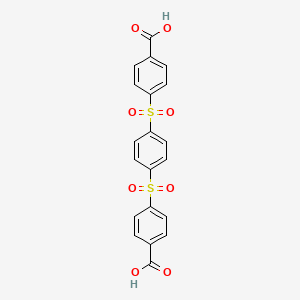![molecular formula C23H21N3O3S2 B11973554 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11973554.png)
2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(3-alil-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il)tio]etil}-1H-isoindol-1,3(2H)-diona es un compuesto orgánico complejo que presenta una combinación única de estructuras benzotieno e isoindol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{2-[(3-alil-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il)tio]etil}-1H-isoindol-1,3(2H)-diona generalmente involucra reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación de los intermediarios benzotieno e isoindol, seguido de su acoplamiento a través de enlaces tioéter. Los reactivos comunes utilizados en estas reacciones incluyen bromuro de alilo, tiourea y varios catalizadores en condiciones controladas de temperatura y presión.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la consistencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos alilo y tioéter.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos oxo, potencialmente convirtiéndolos en grupos hidroxilo.
Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en las posiciones alilo e isoindol.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, nucleófilos como aminas o tioles.
Productos Principales
Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, este compuesto puede servir como bloque de construcción para moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo hace valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
La actividad biológica potencial del compuesto podría explorarse para el desarrollo de fármacos. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para estudios farmacológicos.
Medicina
En la química medicinal, este compuesto podría investigarse por su potencial terapéutico. Su capacidad de sufrir varias reacciones químicas lo convierte en un andamiaje versátil para el diseño de nuevos fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en la producción de materiales avanzados, como polímeros o recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 2-{2-[(3-alil-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il)tio]etil}-1H-isoindol-1,3(2H)-diona dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, modulando su actividad a través de interacciones de unión. Los objetivos moleculares y las vías involucradas deberían identificarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{2-[(3-alil-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il)tio]etil}-1H-isoindol-1,3(2H)-diona
- 2-{2-[(3-alil-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il)tio]etil}-1H-isoindol-1,3(2H)-diona
Singularidad
La singularidad de este compuesto radica en sus estructuras combinadas de benzotieno e isoindol, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que lo convierte en un tema valioso para futuras investigaciones.
Propiedades
Fórmula molecular |
C23H21N3O3S2 |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
2-[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-11-26-22(29)18-16-9-5-6-10-17(16)31-19(18)24-23(26)30-13-12-25-20(27)14-7-3-4-8-15(14)21(25)28/h2-4,7-8H,1,5-6,9-13H2 |
Clave InChI |
OYYMQIIFCFYFAM-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC5=C2CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
![4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)

![4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973527.png)


![pentyl [(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B11973545.png)


![1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11973562.png)
